N-(3,4-difluorophenyl)-4-fluorobenzamide
Description
N-(3,4-Difluorophenyl)-4-fluorobenzamide (CAS: 349129-89-1) is a fluorinated benzamide derivative characterized by a benzamide core substituted with fluorine atoms at the 4-position of the benzoyl group and the 3,4-positions of the aniline moiety. This compound belongs to a broader class of aromatic amides, where fluorine substitution is strategically employed to modulate electronic properties, lipophilicity, and metabolic stability.
Properties
Molecular Formula |
C13H8F3NO |
|---|---|
Molecular Weight |
251.2 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-4-fluorobenzamide |
InChI |
InChI=1S/C13H8F3NO/c14-9-3-1-8(2-4-9)13(18)17-10-5-6-11(15)12(16)7-10/h1-7H,(H,17,18) |
InChI Key |
HUPDXGFRLQHIIH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural differences and similarities between N-(3,4-difluorophenyl)-4-fluorobenzamide and related compounds:
Key Observations :
- Fluorination Patterns: The target compound features dual fluorination on both the benzoyl (4-F) and aniline (3,4-F) groups, which enhances electron-withdrawing effects and may improve metabolic stability compared to mono-fluorinated analogs (e.g., N-(4-fluoro-2-methylphenyl)-3-methylbenzamide) .
- Methoxy groups in N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide contribute to hydrogen bonding and planar molecular geometry, critical for its tyrosinase inhibitory activity .
Physical and Chemical Properties
- N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide: Crystallizes in a monoclinic system (space group P21/n) with unit cell parameters a = 5.0031 Å, b = 8.8986 Å, c = 32.726 Å, and β = 93.896°, forming 1-D chains via N–H···O hydrogen bonds .
- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide: MP 175–178°C, highlighting the impact of complex heterocyclic substituents on thermal stability .
Solubility and Reactivity :
- Fluorine atoms increase lipophilicity (logP) and resistance to oxidative metabolism.
- Methoxy groups enhance solubility in polar solvents (e.g., THF, ethyl acetate) due to hydrogen-bonding capacity .
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